

# GDC-0134: A Monotherapy Investigation in Neurodegeneration

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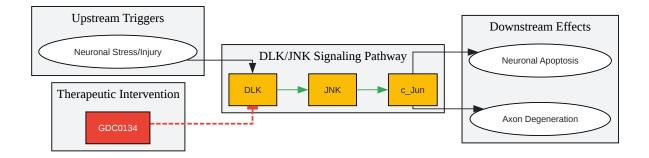
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the available experimental data for the dual leucine zipper kinase (DLK) inhibitor, **GDC-0134**. Notably, all available research pertains to **GDC-0134** as a monotherapy. No combination therapy studies have been published, likely due to the discontinuation of the drug's development following Phase 1 clinical trials.

**GDC-0134** is a potent, selective, and orally available, brain-penetrant small-molecule inhibitor of dual leucine zipper kinase (DLK).[1] DLK is a key regulator of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in neuronal apoptosis and axon degeneration.[1] The therapeutic potential of **GDC-0134** was primarily investigated in the context of amyotrophic lateral sclerosis (ALS), a neurodegenerative disease.[1][2]

## Mechanism of Action: The DLK/JNK Signaling Pathway

**GDC-0134** functions by inhibiting DLK, a mitogen-activated protein kinase kinase kinase (MAP3K). DLK activation, often triggered by neuronal stress or injury, initiates a signaling cascade that leads to the activation of the JNK pathway. This, in turn, contributes to both axon degeneration and the death of nerve cells.[1] By blocking DLK, **GDC-0134** was developed with the aim of preventing motor neuron death in individuals with ALS.[1][2]





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GDC-0134 inhibits the DLK/JNK signaling pathway.

#### **Preclinical Rationale**

Preclinical studies demonstrated that blocking or removing DLK provided beneficial effects in various animal models, including a superoxide dismutase 1 (SOD1) mouse model of ALS.[2] In a transgenic ALS mouse model (SOD1G93A), a conditional knockout of DLK protected motor neurons and extended survival.[1] These findings provided the foundational evidence to proceed with human clinical trials.

### Clinical Investigation: A Phase 1 Monotherapy Study

A first-in-human, Phase 1 clinical trial (NCT02655614) was conducted to evaluate the safety, tolerability, and pharmacokinetics of **GDC-0134** in patients with ALS.[1][3]

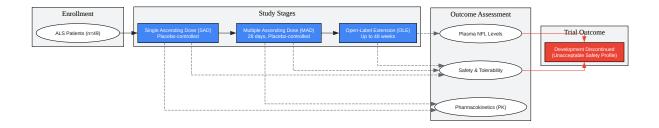
## Experimental Protocol: Phase 1 Clinical Trial (NCT02655614)

The study consisted of three parts: a single ascending-dose (SAD) stage, a multiple ascending-dose (MAD) stage, and an open-label extension (OLE) stage.[1][3][4]

 Study Design: The SAD and MAD stages were randomized, double-blind, and placebocontrolled. The OLE was an open-label safety expansion.[1][3][4]



- Participants: 49 patients with ALS were enrolled across multiple sites.[1][3][4]
- Intervention: GDC-0134 was administered orally as a powder-in-capsule formulation. Doses were escalated in the SAD and MAD stages.[1][3]
- Primary Outcome Measures: The primary focus of the SAD and MAD stages was to assess
  the safety and tolerability of single and multiple doses of GDC-0134. Pharmacokinetic
  parameters were also primary outcomes.[1]
- Exploratory Outcome Measures: Exploratory outcomes included the revised ALS Functional Rating Scale (ALSFRS-R) and plasma levels of neurofilament light chain (NFL).[1]



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Workflow of the Phase 1 clinical trial for GDC-0134.

### **Summary of Clinical Findings**

The following table summarizes the key findings from the Phase 1 clinical trial of GDC-0134.



Parameter	Single Ascending Dose (SAD) & Multiple Ascending Dose (MAD) Stages	Open-Label Extension (OLE) Stage
Tolerability	GDC-0134 (up to 1200 mg daily) was well tolerated.[1][4]	Not well tolerated, leading to dose reductions and discontinuations.[1][4]
Serious Adverse Events (SAEs)	No serious adverse events reported.[1][4]	Three study drug-related SAEs occurred: thrombocytopenia (Grade 3), dysesthesia (Grade 3), and optic ischemic neuropathy (Grade 4).[1][4]
Pharmacokinetics	GDC-0134 exposure was dose-proportional with a median half-life of 84 hours.[1]	Consistent with MAD stage findings.
Plasma NFL Levels	Not a primary focus of these stages.	Patients showed GDC-0134 exposure-dependent elevations in plasma NFL.[1][4]

#### **Rationale for Discontinuation and Future Directions**

The development of **GDC-0134** for ALS was discontinued due to an unacceptable safety profile that emerged during the OLE stage of the Phase 1 trial.[1][4] The observed serious adverse events, along with the unexpected finding of elevated plasma NFL levels with **GDC-0134** treatment, raised significant concerns.[1][4] The elevation in NFL, a biomarker of neuroaxonal damage, was paradoxical to the proposed neuroprotective mechanism of the drug.[1]

Further research is needed to understand the relationship between DLK inhibition, the potential for neuroprotective effects, and the observed changes in NFL levels in patients with ALS.[1] Preclinical studies to clarify these aspects may guide the development of future DLK inhibitors. [1]

In conclusion, while **GDC-0134** showed promise in preclinical models, its clinical development was halted due to safety concerns in a Phase 1 monotherapy trial. As a result, there is no



available data on **GDC-0134** in combination with other therapies. The findings from the monotherapy study, however, provide valuable insights for future research into DLK inhibition as a therapeutic strategy for neurodegenerative diseases.

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